Cas no 1955494-28-6 (1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
- Z2469606460
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- MDL: MFCD29991491
- インチ: 1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H
- InChIKey: NOOIYDZLZNGSOV-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1=CN(C=N1)C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 214
- トポロジー分子極性表面積: 55.1
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264591-0.05g |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95.0% | 0.05g |
$24.0 | 2025-02-20 | |
Enamine | EN300-264591-2.5g |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95.0% | 2.5g |
$224.0 | 2025-02-20 | |
Enamine | EN300-264591-1g |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 1g |
$428.0 | 2023-09-14 | |
A2B Chem LLC | AW46760-2.5g |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 2.5g |
$918.00 | 2024-04-20 | |
A2B Chem LLC | AW46760-10g |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 10g |
$1971.00 | 2024-04-20 | |
A2B Chem LLC | AW46760-1g |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 1g |
$486.00 | 2024-04-20 | |
A2B Chem LLC | AW46760-5g |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 5g |
$1341.00 | 2024-04-20 | |
A2B Chem LLC | AW46760-500mg |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 500mg |
$372.00 | 2024-04-20 | |
1PlusChem | 1P01C688-50mg |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 50mg |
$158.00 | 2024-06-17 | |
1PlusChem | 1P01C688-250mg |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |
1955494-28-6 | 95% | 250mg |
$267.00 | 2024-06-17 |
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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9. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
1-phenyl-1H-imidazole-4-carboxylic acid hydrochlorideに関する追加情報
Comprehensive Overview of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1955494-28-6)
The compound 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1955494-28-6) is a derivative of imidazole, a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. Imidazole derivatives are widely recognized for their diverse biological activities, making them crucial in drug discovery and development. The 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride structure combines a phenyl group with an imidazole core, further functionalized with a carboxylic acid group and hydrochloride salt, enhancing its solubility and reactivity for various applications.
Researchers and industry professionals frequently search for "imidazole derivatives in drug discovery" or "1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride synthesis," reflecting the growing interest in this compound's potential. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The presence of the carboxylic acid group allows for further derivatization, enabling the creation of esters, amides, and other functionalized compounds with tailored properties.
In recent years, the demand for "high-purity imidazole-based intermediates" has surged, driven by advancements in targeted therapies and personalized medicine. 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is often explored for its potential role in developing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Its structural versatility aligns with current trends in fragment-based drug design, where small molecular fragments are optimized to enhance binding affinity and selectivity.
The compound's hydrochloride salt form improves its stability and handling characteristics, addressing common challenges in storage and transportation. This feature is particularly relevant for laboratories and manufacturers seeking "stable imidazole derivatives for pharmaceutical use." Additionally, the phenyl substitution at the 1-position of the imidazole ring contributes to enhanced lipophilicity, which can influence pharmacokinetic properties such as absorption and distribution.
From a synthetic chemistry perspective, "efficient routes to 1-phenyl-1H-imidazole-4-carboxylic acid" are a hot topic, with researchers aiming to optimize yield and purity while minimizing environmental impact. Green chemistry principles are increasingly applied to the synthesis of such intermediates, emphasizing solvent reduction, catalytic methods, and energy-efficient processes. The compound's relevance extends to material science, where imidazole derivatives are investigated for their electronic and optical properties.
Analytical characterization of 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring compliance with stringent quality standards. These methods are critical for verifying identity, purity, and consistency, especially when the compound is intended for preclinical or clinical studies. The growing emphasis on "QC protocols for pharmaceutical intermediates" underscores the importance of robust analytical workflows.
In summary, 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS No. 1955494-28-6) represents a versatile and valuable building block in modern chemical research. Its applications span drug discovery, material science, and beyond, aligning with contemporary scientific priorities such as sustainability, precision medicine, and innovation in synthetic methodologies. As interest in imidazole chemistry continues to expand, this compound is poised to play a pivotal role in addressing complex challenges across multiple disciplines.
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